
N~1~-(Triphenoxysilyl)hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(Triphenoxysilyl)hexane-1,6-diamine is an organic compound with the molecular formula C24H30N2O3Si. This compound features a hexane-1,6-diamine backbone with triphenoxysilyl groups attached to the nitrogen atoms. It is a specialized compound used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Triphenoxysilyl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with triphenoxysilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-(Triphenoxysilyl)hexane-1,6-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions
N~1~-(Triphenoxysilyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triphenoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.
Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Catalysts like acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the nitrogen atoms.
科学的研究の応用
N~1~-(Triphenoxysilyl)hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of N1-(Triphenoxysilyl)hexane-1,6-diamine involves its ability to interact with various molecular targets through its amine and triphenoxysilyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
Hexane-1,6-diamine: A simpler diamine without the triphenoxysilyl groups.
Triphenoxysilane: Contains the triphenoxysilyl group but lacks the diamine backbone.
N~1~-(Trimethoxysilyl)hexane-1,6-diamine: Similar structure but with trimethoxysilyl groups instead of triphenoxysilyl.
Uniqueness
N~1~-(Triphenoxysilyl)hexane-1,6-diamine is unique due to the presence of both the hexane-1,6-diamine backbone and the triphenoxysilyl groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. The triphenoxysilyl groups enhance its reactivity and compatibility with other molecules, while the diamine backbone provides structural stability.
特性
CAS番号 |
61568-93-2 |
|---|---|
分子式 |
C24H30N2O3Si |
分子量 |
422.6 g/mol |
IUPAC名 |
N'-triphenoxysilylhexane-1,6-diamine |
InChI |
InChI=1S/C24H30N2O3Si/c25-20-12-1-2-13-21-26-30(27-22-14-6-3-7-15-22,28-23-16-8-4-9-17-23)29-24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21,25H2 |
InChIキー |
XTYWMQRLRFJWID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)O[Si](NCCCCCCN)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


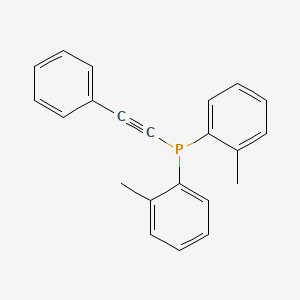
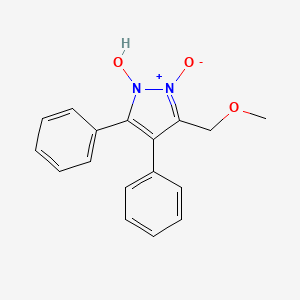
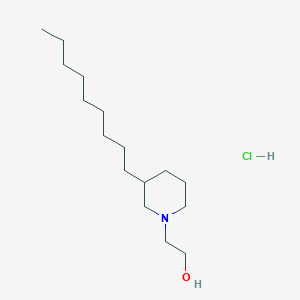
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
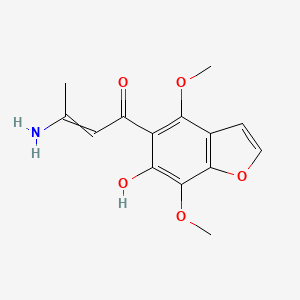
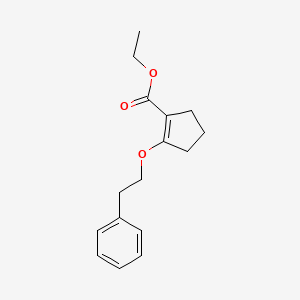
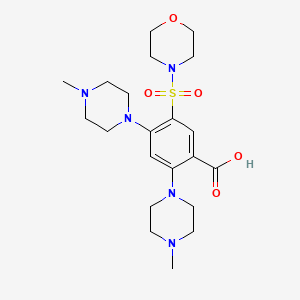
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
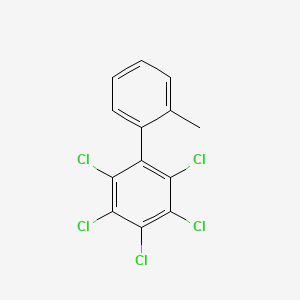
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
